Cas no 859473-13-5 (N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine)

N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(2,5-Dichlorophenyl)thiazol-2-amine
- N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
- 859473-13-5
- CS-0268844
- STK350839
- AKOS000313434
- EN300-230731
- BBL040665
-
- MDL: MFCD08558205
- インチ: InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13)
- InChIKey: VMVHCIJTZQXXJZ-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl
計算された属性
- 精确分子量: 243.9628748Da
- 同位素质量: 243.9628748Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 194
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.2Ų
- XLogP3: 4.1
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230731-10.0g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 95% | 10.0g |
$3131.0 | 2024-06-20 | |
Enamine | EN300-230731-5.0g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 95% | 5.0g |
$2110.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339514-250mg |
n-(2,5-Dichlorophenyl)thiazol-2-amine |
859473-13-5 | 98% | 250mg |
¥18090.00 | 2024-07-28 | |
Enamine | EN300-230731-5g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 5g |
$2110.0 | 2023-09-15 | ||
Enamine | EN300-230731-1.0g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 95% | 1.0g |
$728.0 | 2024-06-20 | |
Enamine | EN300-230731-0.05g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 95% | 0.05g |
$612.0 | 2024-06-20 | |
Enamine | EN300-230731-0.1g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 95% | 0.1g |
$640.0 | 2024-06-20 | |
Enamine | EN300-230731-10g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 10g |
$3131.0 | 2023-09-15 | ||
Enamine | EN300-230731-1g |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
859473-13-5 | 1g |
$728.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1339514-100mg |
n-(2,5-Dichlorophenyl)thiazol-2-amine |
859473-13-5 | 98% | 100mg |
¥17280.00 | 2024-07-28 |
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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5. Book reviews
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amineに関する追加情報
Comprehensive Overview of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine (CAS No. 859473-13-5)
N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, identified by its CAS number 859473-13-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a thiazole ring linked to a 2,5-dichlorophenyl group, a structural motif known for its bioactivity. Researchers are increasingly exploring its potential applications, particularly in the development of novel therapeutic agents and crop protection solutions.
The unique molecular architecture of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine makes it a subject of interest in drug discovery and material science. Its thiazole core is a common pharmacophore found in many FDA-approved drugs, contributing to its relevance in medicinal chemistry. Recent studies have highlighted its potential as a kinase inhibitor, a class of compounds widely investigated for treating chronic diseases. This aligns with current trends in precision medicine, where targeted therapies are in high demand.
In agrochemical applications, CAS 859473-13-5 has shown promise as a pesticide intermediate. With growing global concerns about sustainable agriculture and food security, compounds like this are being evaluated for their efficacy and environmental safety. The dichlorophenyl moiety in its structure is particularly noteworthy, as similar groups have demonstrated herbicidal and fungicidal properties in other commercially successful products.
The synthesis of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine typically involves heterocyclic coupling reactions, a hot topic in green chemistry research. Scientists are actively developing more efficient and environmentally friendly synthetic routes to this compound, addressing the pharmaceutical industry's push toward sustainable manufacturing. This aspect resonates with current discussions about carbon footprint reduction in chemical production.
Analytical characterization of 859473-13-5 employs advanced techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are crucial for quality control in both research and potential industrial applications. The compound's stability under various conditions is another active area of investigation, particularly for researchers working on formulation development.
From a commercial perspective, N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine represents an interesting case study in specialty chemicals market dynamics. While not yet widely produced at industrial scale, its unique properties have attracted attention from fine chemical manufacturers. The growing demand for custom synthesis services in the pharmaceutical sector has increased visibility for such niche compounds.
Regulatory aspects surrounding CAS 859473-13-5 are evolving as research progresses. Current data suggests it may have applications compliant with major chemical regulations such as REACH in Europe and TSCA in the United States. However, as with any novel compound, thorough toxicological assessment remains essential before large-scale adoption.
The scientific literature contains numerous references to structural analogs of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine, highlighting the importance of this chemical scaffold. Recent patents indicate growing intellectual property activity around similar thiazole derivatives, suggesting potential commercial value. This aligns with current industry trends where heterocyclic compounds are increasingly protected through strategic patenting.
In the context of computational chemistry, molecular modeling studies of 859473-13-5 have provided insights into its potential binding modes with biological targets. Such in silico approaches are becoming standard practice in modern drug design pipelines, significantly reducing development timelines and costs. This aspect makes the compound particularly interesting for virtual screening initiatives.
Looking forward, N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine represents an excellent example of how structural optimization of known pharmacophores can lead to new research opportunities. Its balanced lipophilicity and molecular weight fall within desirable ranges for bioavailability, making it a compelling candidate for further lead optimization studies in various therapeutic areas.
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